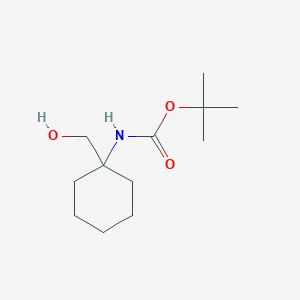

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C12H23NO3. It is commonly used as a protective group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate undergoes various types of chemical reactions, including:

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, electrophiles, and bases such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is used in a wide range of scientific research applications, including:

Chemistry: As a protective group for amines in organic synthesis, facilitating selective reactions.

Biology: In the synthesis of biologically active molecules and as a building block for drug development.

Medicine: As an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: In the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific structural features, including the hydroxymethyl group and the cyclohexyl ring. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in selective organic synthesis.

Biological Activity

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C₁₂H₂₃NO₃, characterized by its potential applications in agriculture and pharmacology. This compound is primarily noted for its biological activity related to insecticidal properties and possible neuroactive effects. Understanding its mechanism of action and biological implications is critical for both environmental safety and therapeutic applications.

- Molecular Weight : Approximately 229.32 g/mol

- Appearance : Solid, typically white to light yellow

- Melting Point : 81.0 to 85.0 °C

- Boiling Point : Approximately 294.5 °C

The biological activity of this compound is linked to its ability to interact with biological targets through hydrolysis, releasing active amine derivatives that can modulate enzyme activity or receptor function. This interaction can lead to various biological effects, particularly in pest species where it may act as a neurotoxin by influencing neurotransmitter systems.

Biological Activity Overview

-

Insecticidal Properties :

- The compound serves as a precursor for insecticides, demonstrating effectiveness against various pests.

- Its derivatives have shown significant bioactivity in agricultural contexts, impacting pest management strategies.

-

Neuroactive Effects :

- Studies indicate that carbamates like this compound can affect neurotransmitter systems in insects, which may have implications for mammalian systems as well.

- The potential neurotoxic effects warrant further investigation into its safety and environmental impact.

-

Therapeutic Potential :

- While primarily studied for its insecticidal properties, there is emerging interest in its possible roles in modulating biological pathways related to inflammation and neuroprotection.

- Research into similar compounds suggests that modifications to the carbamate structure could yield therapeutically relevant agents.

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effectiveness of various carbamate derivatives, including this compound, against common agricultural pests. The results indicated a significant reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential as a safer alternative in pest management.

Case Study 2: Neurotransmitter Interaction

Research involving the interaction of this compound with neurotransmitter receptors demonstrated that the compound could induce neurotoxic effects in model insect species. This study emphasized the need for further exploration into the compound's effects on mammalian systems and potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Insecticide precursor; neuroactive | Agriculture; potential therapeutics |

| Carbamate A | Structure | Insecticide; moderate neuroactivity | Pest control |

| Carbamate B | Structure | Neuroprotective; low insecticidal effect | Therapeutics |

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRDYUYIXDJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363877 |

Source

|

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-67-9 |

Source

|

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.